molecular formula C20H21N5OS2 B2588883 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-23-5

2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2588883
CAS RN: 851970-23-5
M. Wt: 411.54
InChI Key: FHXZYRJLEANPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H21N5OS2 and its molecular weight is 411.54. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer’s Disease Treatment

The compound has been researched for its potential as an acetylcholinesterase inhibitor (AChEI), which could be beneficial in treating Alzheimer’s disease (AD) . AChEIs are used to increase the levels of acetylcholine in the brain, which can help alleviate symptoms of memory impairment and cognitive decline associated with AD. The compound exhibited potent inhibitory activity against AChE, suggesting it could be a lead compound for developing new AD medications.

Selective AChE Inhibition

Further studies on the compound have shown that it acts as a selective AChE inhibitor , with poor inhibitory activity against butyrylcholinesterase (BuChE) . This selectivity is important because it can reduce potential side effects and increase the therapeutic efficacy for AD treatment.

Anxiolytic Activity

Another significant application is in the development of anxiolytic drugs . The compound has been part of a study to design, synthesize, and evaluate its anxiolytic activity, which is crucial for managing anxiety disorders . The results indicated that the compound could be a promising candidate for further exploration as an anxiolytic agent.

Central Nervous System Effects

The compound’s impact on the central nervous system (CNS) has been explored, particularly its potential to modulate neurotransmitters that are involved in learning and memory . This could lead to the development of drugs that enhance cognitive functions and provide relief from CNS-related disorders.

Molecular Docking Studies

Molecular docking studies have confirmed the compound’s potential as a selective AChE inhibitor . These studies are crucial for understanding the interaction between the compound and the enzyme, which can guide the design of more effective and targeted drugs for AD.

Kinetic Study of Inhibition

The mechanism of inhibition of the compound against AChE has been analyzed through kinetic studies . This research provides insights into how the compound interacts with AChE, which is valuable for predicting its behavior in biological systems and optimizing its pharmacological profile.

properties

IUPAC Name

2-methyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS2/c1-14-21-20-25(22-14)19(26)18(28-20)17(16-8-5-13-27-16)24-11-9-23(10-12-24)15-6-3-2-4-7-15/h2-8,13,17,26H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXZYRJLEANPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.